Ethyl [4-(acetyloxy)cyclohexylidene]acetate
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Overview
Description
Ethyl [4-(acetyloxy)cyclohexylidene]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a cyclohexylidene ring with an acetyloxy group and an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be synthesized through the esterification of 4-(acetyloxy)cyclohexanone with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
[ \text{4-(Acetyloxy)cyclohexanone} + \text{Ethyl acetate} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with precise control of reaction conditions, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(acetyloxy)cyclohexanone and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Hydrolysis: 4-(Acetyloxy)cyclohexanone and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl [4-(acetyloxy)cyclohexylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [4-(acetyloxy)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring and acetyloxy group, which confer distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An aromatic ester used in perfumes and as a solvent.
This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
113931-83-2 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 2-(4-acetyloxycyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h8,11H,3-7H2,1-2H3 |
InChI Key |
QOIZORNUTPHDSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)OC(=O)C |
Origin of Product |
United States |
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